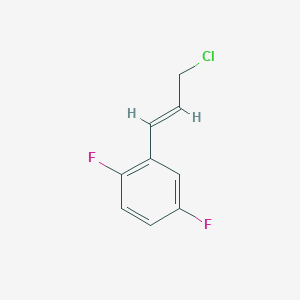

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

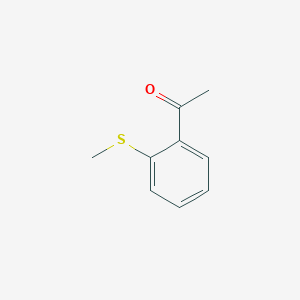

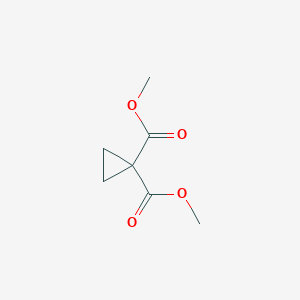

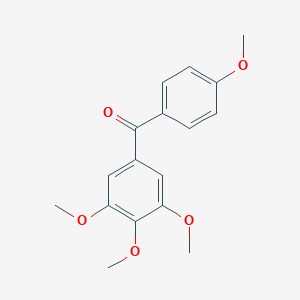

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, also known as 3-chloro-1-propenyl-1,4-difluorobenzene or 2-chloro-1-propenyl-1,4-difluorobenzene, is a fluorinated aromatic compound with a wide range of applications in scientific research and industrial production. It is a colorless solid with a melting point of 40-42 °C and a boiling point of 205 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone.

Aplicaciones Científicas De Investigación

Mechanisms of Formation and Destruction of Persistent Organic Pollutants

A review focused on the mechanisms governing the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) highlights the complexity of pathways contributing to the yield of PCDD/Fs in combustion systems. The chlorination patterns of precursors play a significant role in the congener profiles of PCDD/F emissions. This understanding can be relevant when investigating the environmental persistence and transformation of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene and similar compounds (Altarawneh et al., 2009).

Occurrence and Fate of Parabens in Aquatic Environments

Research on the occurrence, fate, and behavior of parabens in aquatic environments provides insights into the environmental behavior of related chlorinated and fluorinated compounds. Parabens, due to their phenolic hydroxyl groups, readily react with free chlorine, forming halogenated by-products. This study suggests the importance of investigating the reactivity and environmental fate of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene, especially regarding its transformation products (Haman et al., 2015).

Analysis and Environmental Distribution of Fluoroalkylether Substances

A critical review of the environmental occurrence, fate, and effects of alternative PFAS compounds, including fluoroalkylether substances like F-53B, Gen-X, and ADONA, sheds light on the challenges and methodologies for detecting and assessing the impact of novel fluorinated alternatives. This work underscores the need for further study into the toxicity and environmental behavior of new fluorinated compounds, potentially including (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene (Munoz et al., 2019).

Microbial Degradation of Polyfluoroalkyl Chemicals

A review on the microbial degradation of polyfluoroalkyl chemicals in the environment emphasizes the complexity and variability of biodegradation pathways for PFAS and their precursors. It discusses how structural features, including the fluorinated carbon chain length, influence the degradation potential and environmental fate of these compounds. Insights from this review could be relevant for understanding the biodegradability and potential environmental impact of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene (Liu & Avendaño, 2013).

Propiedades

IUPAC Name |

2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQORONBSXKWTEZ-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=CCCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=C/CCl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469350 |

Source

|

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

CAS RN |

149946-42-9 |

Source

|

| Record name | (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)

![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

![4[4[6-Acryloxyhex-1-yl)oxyphenyl]carboxy-biphenyl-4'-carbonitrile](/img/structure/B169838.png)

![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)